molecular formula C22H16Br2N2 B10918000 1-benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole

1-benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole

Cat. No.: B10918000
M. Wt: 468.2 g/mol
InChI Key: FJFNGOQCQWPWKL-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with benzyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole typically involves the reaction of benzylhydrazine with 3,5-dibromoacetophenone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the bromophenyl groups to phenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Pyrazole derivatives with oxidized substituents.

    Reduction: Pyrazole derivatives with phenyl groups.

    Substitution: Pyrazole derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

1-Benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-3,5-bis(3-chlorophenyl)-1H-pyrazole
  • 1-Benzyl-3,5-bis(3-fluorophenyl)-1H-pyrazole
  • 1-Benzyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Comparison: 1-Benzyl-3,5-bis(3-bromophenyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different chemical and biological properties, such as increased reactivity in substitution reactions and potential differences in biological activity.

Properties

Molecular Formula

C22H16Br2N2

Molecular Weight

468.2 g/mol

IUPAC Name

1-benzyl-3,5-bis(3-bromophenyl)pyrazole

InChI

InChI=1S/C22H16Br2N2/c23-19-10-4-8-17(12-19)21-14-22(18-9-5-11-20(24)13-18)26(25-21)15-16-6-2-1-3-7-16/h1-14H,15H2

InChI Key

FJFNGOQCQWPWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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